molecular formula C10H12O2S B14172826 Ethyl 4-(thiophen-2-yl)but-2-enoate CAS No. 923261-75-0

Ethyl 4-(thiophen-2-yl)but-2-enoate

Cat. No.: B14172826
CAS No.: 923261-75-0
M. Wt: 196.27 g/mol
InChI Key: RBMSCWCEKAOZCS-UHFFFAOYSA-N
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Description

Ethyl 4-(thiophen-2-yl)but-2-enoate is an α,β-unsaturated ester characterized by a thiophene ring conjugated to a but-2-enoate backbone. This compound belongs to a class of molecules where the electron-rich thiophene moiety enhances conjugation and influences reactivity.

Properties

CAS No.

923261-75-0

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

ethyl 4-thiophen-2-ylbut-2-enoate

InChI

InChI=1S/C10H12O2S/c1-2-12-10(11)7-3-5-9-6-4-8-13-9/h3-4,6-8H,2,5H2,1H3

InChI Key

RBMSCWCEKAOZCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCC1=CC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(thiophen-2-yl)but-2-enoate typically involves the condensation of thiophene derivatives with ethyl acetoacetate under basic conditions. One common method is the Knoevenagel condensation, where thiophene-2-carbaldehyde reacts with ethyl acetoacetate in the presence of a base such as piperidine .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(thiophen-2-yl)but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Ethyl 4-(thiophen-2-yl)but-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(thiophen-2-yl)but-2-enoate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiophene Substituents

  • (E)-Methyl 3-(thiophen-2-yl)but-2-enoate: Structural Difference: The methyl ester group and thiophene position (C3 vs. C4) reduce steric bulk compared to the ethyl ester in the target compound. Physical Properties: Exhibits an Rf value of 0.26 (n-hexane/ethyl acetate 97:3) and a retention time (RT) of 2.4 min in HPLC-UV/PAD analysis .
  • Ethyl 4-((N-(2-(thiophen-2-yl)-2-oxoethyl)-4-methylphenyl)sulfonamido)but-2-enoate: Functional Groups: Incorporates a sulfonamido linker and a ketone group, introducing hydrogen-bonding capabilities absent in the target compound.

Phenyl-Substituted But-2-enoates

  • Ethyl (E)-4-(4-(tert-butyl)phenyl)but-2-enoate (18): Electronic Effects: The tert-butyl group provides steric hindrance and electron-donating effects, stabilizing the enoate system. Applications: Such derivatives are often intermediates in antimicrobial agent synthesis, as seen in Friedel-Crafts acylation routes .
  • Ethyl (E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate: Substituent Influence: Bromo and formyl groups increase electrophilicity at the α,β-unsaturated site, enhancing reactivity in Diels-Alder or Michael additions. Molecular Weight: 343.17 g/mol (C14H15BrO5), with distinct NMR shifts due to bromine’s deshielding effects .

Heteroatom-Modified Analogues

  • Ethyl (E)-4-(dimethylamino)but-2-enoate: Electronic Properties: The dimethylamino group is strongly electron-donating, raising the HOMO energy and increasing nucleophilicity. Safety Data: CAS 1086268-91-8; molecular weight 157.21 g/mol .
  • Stereochemical Impact: Cyclopentyl substitution may influence stereoselectivity in cycloaddition reactions .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Key Properties/Applications References
Ethyl 4-(thiophen-2-yl)but-2-enoate C10H12O2S Thiophen-2-yl, ethyl ester High conjugation, lipophilic
(E)-Methyl 3-(thiophen-2-yl)but-2-enoate C9H10O2S Thiophen-2-yl, methyl ester Rf = 0.26, RT = 2.4 min (HPLC)
Ethyl (E)-4-(4-(tert-butyl)phenyl)but-2-enoate C16H22O2 tert-butylphenyl Steric stabilization, antimicrobial SAR
Ethyl (E)-4-(dimethylamino)but-2-enoate C8H15NO2 Dimethylamino Enhanced nucleophilicity

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